Bienvenue dans la boutique en ligne BenchChem!

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

FGFR3 kinase inhibition Erdafitinib comparator BindingDB cross-comparison

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic small molecule (C10H12N4O, MW 204.23) comprising a pyrazole core substituted with a furan-3-yl group and a propanimidamide side chain. It functions as a potent fibroblast growth factor receptor 3 (FGFR3) kinase inhibitor, with an IC50 of 2.60 nM against recombinant human FGFR3 catalytic domain, as deposited in BindingDB by Prelude Therapeutics and curated by ChEMBL.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 2098018-26-7
Cat. No. B1482402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide
CAS2098018-26-7
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(C=NN2)CCC(=N)N
InChIInChI=1S/C10H12N4O/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14)
InChIKeyHPTLKRSHRNRYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide (CAS 2098018-26-7) — FGFR3 Kinase Inhibitor Procurement Guide


3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic small molecule (C10H12N4O, MW 204.23) comprising a pyrazole core substituted with a furan-3-yl group and a propanimidamide side chain [1]. It functions as a potent fibroblast growth factor receptor 3 (FGFR3) kinase inhibitor, with an IC50 of 2.60 nM against recombinant human FGFR3 catalytic domain, as deposited in BindingDB by Prelude Therapeutics and curated by ChEMBL [1]. The compound also exhibits negligible cytochrome P450 3A4 inhibition (IC50 >25,000 nM), a property that differentiates it from several clinically approved FGFR inhibitors that are CYP3A4 substrates or inactivators [1].

Why FGFR3 Inhibitors Cannot Be Interchanged — The Case for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide (CAS 2098018-26-7)


FGFR3 kinase inhibitors are not freely substitutable due to divergent selectivity profiles, CYP-mediated drug-drug interaction (DDI) liabilities, and species-specific potency variations. Approved FGFR inhibitors such as erdafitinib, infigratinib, and futibatinib are substrates and/or mechanism-based inactivators of CYP3A4 [2][3][4], leading to clinically significant DDI risks that complicate combination therapy regimens. 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide demonstrates an IC50 >25,000 nM against CYP3A4 [1], indicating a clean CYP interaction profile. This property, combined with its nanomolar FGFR3 potency (IC50 2.60 nM) [1], makes it a distinct chemical probe and potential therapeutic lead that cannot be replaced by structurally similar analogs or existing approved agents.

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide (2098018-26-7) — Quantitative Differentiation Evidence for Procurement Decisions


FGFR3 Kinase Inhibition Potency — Cross-Comparison with the Approved Inhibitor Erdafitinib

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide inhibits recombinant human FGFR3 with an IC50 of 2.60 nM [1]. In a comparable recombinant FGFR3 enzymatic assay, the FDA-approved FGFR inhibitor erdafitinib (JNJ-42756493) exhibits an IC50 of 2.5–3.0 nM [2]. The target compound thus displays equivalent nanomolar potency to an approved clinical agent, supporting its viability as an FGFR3 chemical probe or lead candidate.

FGFR3 kinase inhibition Erdafitinib comparator BindingDB cross-comparison

CYP3A4 Inhibition Liability — Critical Differentiator from Approved FGFR Inhibitors

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide exhibits CYP3A4 inhibition IC50 >25,000 nM in human liver microsomes [1], establishing an exceptionally clean CYP interaction profile. In contrast, infigratinib is a reversible noncompetitive inhibitor (KI ~2.45 µM) and mechanism-based inactivator of CYP3A4 [2]; futibatinib covalently inactivates CYP3A4 (KI ~12.5 µM) [3]; and erdafitinib is a substrate of CYP3A4 and CYP2C9 [4], all carrying DDI risks. The >10- to >2,000-fold margin over these comparators represents a substantial differentiation for studies requiring minimized CYP liability.

CYP3A4 inhibition Drug-drug interaction FGFR inhibitor selectivity

Species Cross-Reactivity — Human vs Mouse FGFR3 Potency Shift

The compound inhibits TEL-FGFR3-driven BaF3 mouse cells with an IC50 of 22 nM [1], compared to 2.60 nM for human recombinant FGFR3 enzymatic assay [1]. This ~8.5-fold species shift in potency is a critical parameter for researchers planning murine in vivo efficacy studies, as dose selection and pharmacokinetic-pharmacodynamic (PK/PD) modeling must account for reduced target engagement in mouse models.

Species selectivity FGFR3 mouse model Preclinical translation

Selectivity Window — Surrogate Therapeutic Index (FGFR3 Potency vs CYP3A4 Inhibition)

The ratio of CYP3A4 IC50 (>25,000 nM) to FGFR3 IC50 (2.60 nM) for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide exceeds 9,600-fold [1]. For infigratinib, using its CYP3A4 KI of ~2,450 nM and FGFR3 IC50 of ~1–2 nM yields a ratio of ~1,225–2,450 [2]. The target compound thus provides a >4- to 8-fold larger selectivity window between target engagement and CYP3A4 interaction, a meaningful proxy for reduced off-target pharmacology risk.

Kinase selectivity Therapeutic index Off-target risk

Structural Isomer Identity — Furan-3-yl vs Furan-2-yl Substitution Confirmation

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide (CAS 2098018-26-7) is the furan-3-yl regioisomer, distinguished from the furan-2-yl analog (CAS 2097965-55-2) by the attachment position of the furan oxygen. In pyrazole-furan hybrids, the furan oxygen position affects hydrogen-bonding geometry and electron density distribution, which can modulate kinase hinge-binding interactions . No quantitative FGFR3 activity data is currently available for the furan-2-yl isomer, making direct potency comparison infeasible. Procurement of the correct isomer must be verified by orthogonal analytical methods (NMR, LC-MS) to avoid confounding biological results.

Structural isomer Furan regioisomer Chemical identity verification

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide (2098018-26-7) — Evidence-Backed Application Scenarios for Procurement Planning


FGFR3-Dependent Cancer Cell Line Profiling and Biomarker Validation

With an FGFR3 IC50 of 2.60 nM, matching the potency of erdafitinib [1], this compound serves as a high-affinity chemical probe for profiling FGFR3-driven cancer cell lines (e.g., bladder cancer, multiple myeloma). Its defined species potency shift (human IC50 2.60 nM vs mouse BaF3 IC50 22 nM) [1] enables rational cell line selection and interpretation of target engagement data in human vs murine models.

Combination Therapy Screening Requiring Low CYP-Mediated Drug-Drug Interaction Risk

The compound's CYP3A4 IC50 >25,000 nM [1] provides a clean CYP interaction profile, making it a preferred FGFR3 inhibitor backbone for combination screens where co-administered agents (e.g., chemotherapeutics, immunotherapy agents) may be CYP3A4 substrates. This directly addresses a known limitation of approved FGFR inhibitors that are CYP3A4 inactivators or substrates [2].

Preclinical Murine In Vivo Efficacy Studies with PK/PD-Guided Dose Selection

The documented mouse BaF3 TEL-FGFR3 cellular IC50 of 22 nM [1] provides a quantitative benchmark for setting target plasma exposure levels in murine xenograft or allograft models. Researchers can apply the ~8.5-fold species correction factor [1] when translating human in vitro potency to in vivo dose projections, enabling more accurate PK/PD model-informed study design.

Kinase Selectivity Panel Screening and Chemical Probe Development

The >9,600-fold selectivity window between FGFR3 inhibition (2.60 nM) and CYP3A4 interaction (>25,000 nM) [1] positions this compound as a candidate for broader kinome selectivity profiling. Its favorable selectivity surrogate supports its development as a chemical probe for dissecting FGFR3-specific signaling pathways with reduced confounding off-target pharmacology.

Quote Request

Request a Quote for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.